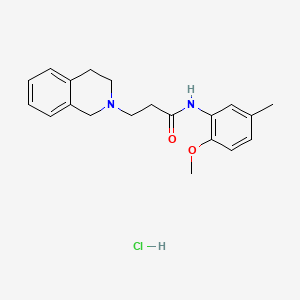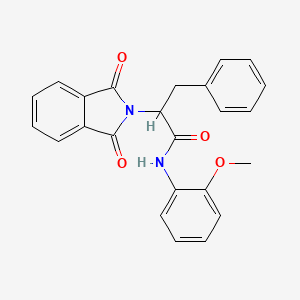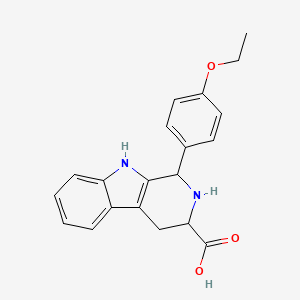
1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The ethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The tetrahydro-beta-carboline moiety could be formed through a Pictet-Spengler reaction . The carboxylic acid group could be introduced or protected during the synthesis depending on the specific conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity (in the phenyl ring), heterocyclic structure (in the beta-carboline moiety), and polarity (in the carboxylic acid group). The ethoxy group would provide some ether-like character to the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds .Mecanismo De Acción
Target of Action
The compound, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in a wide range of biological and clinical applications, suggesting that this compound may also affect various biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. One potential area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(23)24)14-5-3-4-6-16(14)21-19/h3-10,17-18,21-22H,2,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAAUEOFIFSLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,5-dimethylphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3948637.png)
![4-{[1-(5-chloro-2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3948643.png)
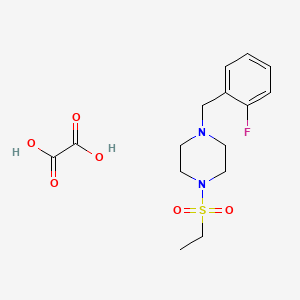
![methyl 2-{[N-cyclohexyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3948666.png)

![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B3948691.png)


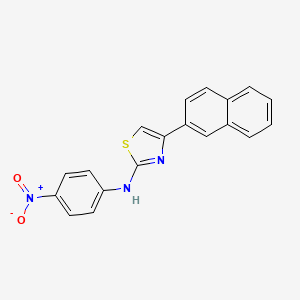
![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)
